molecular formula C10H6FNO B1387725 8-Fluoroquinoline-2-carbaldehyde CAS No. 904369-10-4

8-Fluoroquinoline-2-carbaldehyde

Cat. No.: B1387725
CAS No.: 904369-10-4
M. Wt: 175.16 g/mol
InChI Key: IVWGJARCWCGWJW-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method starts with the formation of a chloroformyl intermediate, which then reacts with 8-fluoroquinoline to yield the desired aldehyde. The reaction conditions often include the use of phosphorus oxychloride and dimethylformamide as reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Vilsmeier-Haack reaction, with optimization for yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to γ-aminobutyric acid receptors, potentially affecting neurological functions. The compound’s effects are mediated through pathways involving DNA synthesis inhibition and enzyme inhibition .

Comparison with Similar Compounds

  • 7-Fluoroquinoline-2-carbaldehyde
  • 6-Fluoroquinoline-2-carbaldehyde
  • 2-Chloro-7-fluoroquinoline-3-carbaldehyde

Uniqueness: 8-Fluoroquinoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

8-fluoroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWGJARCWCGWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653181
Record name 8-Fluoroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904369-10-4
Record name 8-Fluoroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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